molecular formula C14H13NO3S B091741 N-(4-acetylphenyl)benzenesulfonamide CAS No. 76883-69-7

N-(4-acetylphenyl)benzenesulfonamide

Cat. No. B091741
CAS RN: 76883-69-7
M. Wt: 275.32 g/mol
InChI Key: UJRJGOBHYOBMPE-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H13NO3S . It is a type of sulfonamide, a group of compounds known for their wide range of bioactivities .


Synthesis Analysis

The synthesis of N-acetyl-4-methyl-benzenesulfonamide, a related compound, has been reported. The reaction of N-chloro-p-toluenesulfonamide by acetyl chloride (AcCl) in the presence or absence of OsO4 gave the desired compound .


Molecular Structure Analysis

The molecular structure of “N-(4-acetylphenyl)benzenesulfonamide” consists of 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 275.061615 Da .


Chemical Reactions Analysis

Several novel sulfonamide derivatives have been synthesized from the readily accessible N-(4-acetylphenyl)benzenesulfonamide. These include the condensation of the compound with phenylhydrazine in refluxing ethyl alcohol to give the corresponding phenylhydrazone, which was then added to the Vilsmeier-Haack reagent (POCl3/DMF) to give the 4-formylpyrazole derivative .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetylphenyl)benzenesulfonamide” is 289.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.

Scientific Research Applications

Chemical Properties

“N-(4-acetylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 76883-69-7 . It has a molecular weight of 275.33 g/mol . The compound is typically stored at room temperature and is available in powder form .

Synthesis

The synthesis of “N-(4-acetylphenyl)benzenesulfonamide” involves several steps, including intramolecular cyclization rearrangement reaction . This process is typically carried out in a laboratory setting by trained chemists .

Anticancer Applications

“N-(4-acetylphenyl)benzenesulfonamide” derivatives have been studied for their potential anticancer applications . These compounds have shown significant inhibitory effects against certain types of cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some derivatives have shown high selectivity against these cancer cell lines .

Antimicrobial Applications

In addition to their anticancer properties, “N-(4-acetylphenyl)benzenesulfonamide” derivatives have also been studied for their potential antimicrobial applications . However, more research is needed to fully understand their antimicrobial properties and potential applications.

Carbonic Anhydrase IX Inhibition

“N-(4-acetylphenyl)benzenesulfonamide” derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is often overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Apoptosis Induction

Certain “N-(4-acetylphenyl)benzenesulfonamide” derivatives have been found to induce apoptosis in certain cancer cell lines . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .

Future Directions

The synthesized sulfonamides, including “N-(4-acetylphenyl)benzenesulfonamide”, were evaluated for their in vitro cytotoxic activities against two human cell lines, MCF-7 (breast adenocarcinoma cells) and RPE-1 (normal retina pigmented epithelium cells). The results revealed that these compounds have a potent cytotoxic effect on MCF-7 and less on RPE-1 cells compared to the positive control doxorubicin . This suggests potential future directions in the development of anticancer agents.

properties

IUPAC Name

N-(4-acetylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJGOBHYOBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350555
Record name N-(4-acetylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)benzenesulfonamide

CAS RN

76883-69-7
Record name N-(4-acetylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the chloro substitution on the benzene ring affect the crystal structure of N-(4-acetylphenyl)benzenesulfonamide derivatives?

A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the benzene ring in N-(4-acetylphenyl)benzenesulfonamide does not significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted (N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide) and unsubstituted (N-(4-acetylphenyl)benzenesulfonamide) molecules form similar inversion-related dimers through C-H···π and π-π interactions, and these dimers pack in a comparable manner within their respective crystal lattices. [] This suggests that the core (phenyl)benzenesulfonamide framework plays a dominant role in dictating the crystal assembly of these compounds. []

Q2: Does N-(4-acetylphenyl)benzenesulfonamide exhibit conformational variability, and if so, what is its significance?

A2: Yes, N-(4-acetylphenyl)benzenesulfonamide displays conformational variability. [] One study revealed that this compound exists in multiple conformations within the crystal structure, contributing to a Z' value greater than 1. [] The observed conformational flexibility primarily arises from rotations around the bond connecting the sulfonamide and chalcone moieties. [] While one conformer exhibits a roughly 180° rotation along this bond axis compared to the other two, the chalcone backbones themselves display varying degrees of planarity. [] This conformational variability highlights the dynamic nature of this molecule, which could have implications for its interactions with biological targets and its physicochemical properties.

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